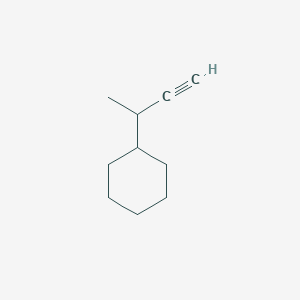

(But-3-yn-2-yl)cyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

but-3-yn-2-ylcyclohexane |

InChI |

InChI=1S/C10H16/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H2,2H3 |

InChI Key |

JIXMCUJGRXYFNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemistry of (But-3-yn-2-yl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (But-3-yn-2-yl)cyclohexane, a molecule of interest in synthetic and medicinal chemistry due to its rigid alkynyl functional group and multiple chiral centers. This document outlines plausible synthetic routes, conformational analysis, and detailed protocols for the separation and characterization of its stereoisomers, offering a foundational resource for researchers in drug development and stereoselective synthesis.

Introduction to the Stereochemistry of (But-3-yn-2-yl)cyclohexane

(But-3-yn-2-yl)cyclohexane possesses two chiral centers, leading to the existence of four possible stereoisomers. The first chiral center is at the C-2 position of the but-3-yn-2-yl group, and the second is at the C-1 position of the cyclohexane ring where the butynyl group is attached. The presence of these two stereocenters gives rise to two pairs of enantiomers, which are diastereomers of each other.

The spatial arrangement of the substituents on the cyclohexane ring, particularly the bulky butynyl group, dictates the conformational preferences and, consequently, the molecule's overall shape and potential biological activity. A thorough understanding of the stereochemical landscape of this molecule is therefore critical for its application in fields such as drug discovery and materials science.

Data Presentation

Stereoisomers of (But-3-yn-2-yl)cyclohexane

The four possible stereoisomers arise from the combination of R/S configurations at the two chiral centers.

| Stereoisomer | Configuration at C-1 (Cyclohexane) | Configuration at C-2 (Butynyl) | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (S,R) |

Table 1: Possible stereoisomers of (But-3-yn-2-yl)cyclohexane.

Predicted Conformational Energies

The stability of the chair conformations of the diastereomers is influenced by the steric bulk of the but-3-yn-2-yl group. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2][3][4][5] The energy difference between axial and equatorial conformers can be significant.[4]

| Diastereomer Pair | Cyclohexane C-1 Configuration | Butynyl C-2 Configuration | Favored Conformation of Butynyl Group | Estimated Energy Difference (kcal/mol) |

| (R,R) / (S,S) | R / S | R / S | Equatorial | > 2.0 |

| (R,S) / (S,R) | R / S | S / R | Equatorial | > 2.0 |

Table 2: Predicted conformational preferences and relative energies for the diastereomers of (But-3-yn-2-yl)cyclohexane. The energy difference represents the destabilization of the axial conformer relative to the equatorial conformer.

Expected Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between diastereomers.[6] The chemical shifts of protons and carbons adjacent to the chiral centers are expected to differ for each diastereomer.

| Stereoisomer | Predicted ¹H NMR Shift (ppm) for Cyclohexane C-1 Proton | Predicted ¹³C NMR Shift (ppm) for Cyclohexane C-1 Carbon |

| Diastereomer 1 (e.g., R,R/S,S) | ~2.5 (axial) | ~75 |

| Diastereomer 2 (e.g., R,S/S,R) | ~2.3 (axial) | ~74.5 |

Table 3: Predicted, hypothetical NMR chemical shifts for the diastereomers of the corresponding precursor alcohol, 1-(But-3-yn-2-yl)cyclohexan-1-ol. Actual values for (But-3-yn-2-yl)cyclohexane would require experimental determination.

Experimental Protocols

Proposed Synthesis of (But-3-yn-2-yl)cyclohexane

A plausible synthetic route to (But-3-yn-2-yl)cyclohexane involves the nucleophilic addition of a butynyl anion to cyclohexanone, followed by deoxygenation. The stereochemistry of the initial addition can be influenced by the reaction conditions.

Protocol 1: Synthesis of 1-(But-3-yn-2-yl)cyclohexan-1-ol

-

Preparation of the Alkynyl Nucleophile: To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate the lithium alkoxide-acetylide.

-

Nucleophilic Addition: To the solution of the lithium acetylide, add cyclohexanone (1.0 eq) dropwise at -78 °C.

-

Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(but-3-yn-2-yl)cyclohexan-1-ol as a mixture of diastereomers.

Protocol 2: Deoxygenation to (But-3-yn-2-yl)cyclohexane

The resulting tertiary alcohol can be deoxygenated via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride reagent.

Separation of Stereoisomers

The separation of the four stereoisomers of (But-3-yn-2-yl)cyclohexane can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[7][8][9]

Protocol 3: HPLC Separation of Stereoisomers

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol is a common starting point for chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of all four stereoisomers. A typical starting condition could be 95:5 (v/v) n-hexane:isopropanol.

-

Detection: Use a UV detector, although the chromophore in (but-3-yn-2-yl)cyclohexane is weak. A refractive index detector may be more suitable.

-

Fraction Collection: Collect the separated peaks corresponding to each pair of enantiomers. The two collected fractions will contain the (R,R)/(S,S) pair and the (R,S)/(S,R) pair.

-

Enantiomeric Separation: Further separation of the enantiomeric pairs would require a different chiral column or derivatization with a chiral resolving agent.[8]

Stereochemical Characterization

The relative and absolute stereochemistry of the isolated stereoisomers can be determined using a combination of spectroscopic and analytical techniques.

Protocol 4: NMR Analysis for Diastereomer Identification

-

Sample Preparation: Prepare NMR samples of each separated diastereomeric pair in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR: Acquire high-resolution ¹H and ¹³C NMR spectra. Diastereomers will exhibit different chemical shifts for the protons and carbons near the stereocenters.[6]

-

2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of all proton and carbon signals. NOESY or ROESY experiments can provide information about the through-space proximity of protons, which can help to elucidate the relative stereochemistry and conformational preferences of the diastereomers.

Mandatory Visualization

Caption: Proposed synthetic pathway for (But-3-yn-2-yl)cyclohexane.

Caption: Stereochemical relationships of (But-3-yn-2-yl)cyclohexane isomers.

Caption: Workflow for the separation of (But-3-yn-2-yl)cyclohexane stereoisomers.

References

- 1. fiveable.me [fiveable.me]

- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. app1-c89-pub.pressidium.com - Equatorial Vs Axial Chemistry [app1-c89-pub.pressidium.com]

- 6. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (But-3-yn-2-yl)cyclohexane

A comprehensive review of available data on the physical, chemical, and biological properties of (But-3-yn-2-yl)cyclohexane reveals a significant gap in the scientific literature. Currently, there is a lack of specific experimental and calculated data for this particular compound.

While information on structurally related molecules is accessible, data directly pertaining to (But-3-yn-2-yl)cyclohexane, including its synthesis, reactivity, and potential biological applications, remains largely undocumented in public databases and scientific publications. This guide will, therefore, summarize the available information on closely related analogs to provide a contextual understanding, while highlighting the absence of specific data for the target compound.

Physicochemical Properties

There is no experimentally determined or computationally predicted data available for the physical and chemical properties of (But-3-yn-2-yl)cyclohexane in the searched scientific databases. To provide some context, the properties of a structurally similar, albeit different, compound, (But-1-en-3-yn-2-yl)cyclohexane , are presented in Table 1. It is crucial to note that the presence of a double bond in this analog will significantly influence its properties compared to the requested saturated cyclohexane ring.

Table 1: Computed Physicochemical Properties of (But-1-en-3-yn-2-yl)cyclohexane [1]

| Property | Value |

| Molecular Formula | C10H14 |

| Molecular Weight | 134.22 g/mol |

| XLogP3 | 4.1 |

| Exact Mass | 134.109550447 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

| Complexity | 162 |

Note: These values are for (But-1-en-3-yn-2-yl)cyclohexane and should not be considered representative of (But-3-yn-2-yl)cyclohexane.

Synthesis and Reactivity

No specific synthetic routes or reactivity data for (But-3-yn-2-yl)cyclohexane were found in the available literature. General methods for the synthesis of similar structures, such as other substituted cyclohexanes and alkynes, could potentially be adapted. For instance, the synthesis of aryl-2-methyl-3-butyn-2-ols has been achieved through Sonogashira coupling reactions, which could theoretically be modified for the synthesis of the target compound.[2] However, without experimental validation, any proposed synthetic pathway remains speculative.

Biological Activity and Drug Development

There is no information available regarding the biological activity, potential therapeutic uses, or involvement in any signaling pathways for (But-3-yn-2-yl)cyclohexane. Searches for its application in drug development yielded no results. While cyclohexane derivatives are present in some pharmaceuticals, and various phytochemicals with cyclic structures exhibit biological activity, no direct link to (But-3-yn-2-yl)cyclohexane has been established.[3][4][5][6][7]

Experimental Protocols

Due to the absence of published research on (But-3-yn-2-yl)cyclohexane, no experimental protocols for its synthesis, characterization, or biological evaluation can be provided.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships involving (But-3-yn-2-yl)cyclohexane have been described in the literature, the creation of Graphviz diagrams as requested is not possible.

Conclusion

This technical guide serves to highlight the current lack of scientific information on (But-3-yn-2-yl)cyclohexane. While the core requirements of providing quantitative data, experimental protocols, and visualizations cannot be met due to the absence of primary data, this report underscores a potential area for future research. The synthesis, characterization, and biological evaluation of this compound could offer new insights into the structure-activity relationships of alkyne-substituted cyclohexanes. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its basic properties and potential applications.

References

- 1. (But-1-en-3-yn-2-yl)cyclohexane | C10H14 | CID 12389636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of (But-3-yn-2-yl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (But-3-yn-2-yl)cyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies described herein are standard protocols for the spectroscopic analysis of novel small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (But-3-yn-2-yl)cyclohexane. These predictions are based on established principles of spectroscopy and the known spectral characteristics of its constituent functional groups: a cyclohexane ring and a terminal alkyne moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.1 | Singlet | 1H | ≡C-H |

| ~ 2.5 - 2.7 | Multiplet | 1H | CH (methine attached to cyclohexane) |

| ~ 1.6 - 1.9 | Multiplet | 5H | Cyclohexane CH₂ (axial & equatorial) |

| ~ 1.1 - 1.4 | Multiplet | 6H | Cyclohexane CH₂ (axial & equatorial) |

| ~ 1.2 | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 83 | C | ≡C- |

| ~ 68 | CH | ≡C-H |

| ~ 45 | CH | Cyclohexane CH attached to butynyl group |

| ~ 35 | CH | CH attached to alkyne |

| ~ 30 | CH₂ | Cyclohexane CH₂ |

| ~ 26 | CH₂ | Cyclohexane CH₂ |

| ~ 25 | CH₂ | Cyclohexane CH₂ |

| ~ 22 | CH₃ | CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 2925 - 2850 | Strong | C-H Stretch | Cyclohexane (sp³ C-H) |

| ~ 2120 | Weak to Medium | C≡C Stretch | Terminal Alkyne |

| ~ 1450 | Medium | CH₂ Bend | Cyclohexane |

| 700 - 610 | Strong | ≡C-H Bend | Terminal Alkyne |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 136 | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ |

| 95 | [M - C₃H₃]⁺ (loss of propargyl radical) |

| 81 | [C₆H₉]⁺ (cyclohexenyl cation) |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for (But-3-yn-2-yl)cyclohexane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]

-

Data Acquisition: Acquire the spectrum using a single-pulse experiment.[3] For a standard ¹H NMR spectrum, a 90° pulse angle is typically used to maximize the signal in a single scan.[2] Key parameters include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the signals is performed to determine the relative ratios of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1]

-

Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

-

Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film): As (But-3-yn-2-yl)cyclohexane is expected to be a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample holder.[6][7]

-

Instrument Setup: The sample holder is placed in the IR beam of the spectrometer. A background spectrum of the clean, empty salt plates is recorded first.

-

Data Acquisition: The sample is then scanned, and the instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups in the molecule.[8]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of (But-3-yn-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (But-3-yn-2-yl)cyclohexane. This document details the predicted chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy and data from analogous chemical structures. It also includes a hypothetical experimental protocol for the acquisition of these spectra.

Chemical Structure

(But-3-yn-2-yl)cyclohexane consists of a cyclohexane ring attached to the second carbon of a but-3-yne chain. The presence of a chiral center at the point of attachment (C2 of the butyl chain) and the conformational flexibility of the cyclohexane ring are key determinants of the complexity of its NMR spectra.

Structure:

Predicted 1H NMR Spectrum

The 1H NMR spectrum of (But-3-yn-2-yl)cyclohexane is expected to be complex due to the diastereotopic protons of the cyclohexane ring and the various coupling interactions. The predicted chemical shifts are influenced by the electronic environment of each proton.

Key Features:

-

Alkyne Proton (H-4'): The terminal alkyne proton is anticipated to appear as a doublet in the range of 2.0-3.0 ppm due to coupling with the methine proton at C2'.[1][2]

-

Methine Proton (H-2'): This proton, attached to the chiral center, will likely resonate as a complex multiplet due to coupling with the methyl protons, the alkyne proton, and the methine proton of the cyclohexane ring. Its chemical shift is predicted to be in the range of 2.5-3.5 ppm.[3]

-

Methyl Protons (H-1'): The methyl protons will appear as a doublet, coupling with the methine proton at C2'. The expected chemical shift is around 1.2-1.5 ppm.

-

Cyclohexane Protons: The protons on the cyclohexane ring will exhibit a wide range of chemical shifts, typically between 0.8 and 2.0 ppm.[3][4] Due to the chair conformation and the substituent, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.[5] The methine proton on the carbon attached to the butyl chain (C-1) will be the most downfield of the cyclohexane protons.

Predicted 1H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' | 2.0 - 2.5 | Doublet (d) | ~2.5 | 1H |

| H-2' | 2.8 - 3.2 | Multiplet (m) | - | 1H |

| H-1' | 1.2 - 1.4 | Doublet (d) | ~7.0 | 3H |

| H-1 (Cyclohexyl) | 1.6 - 1.9 | Multiplet (m) | - | 1H |

| H-2, H-6 (Cyclohexyl, axial) | 1.0 - 1.3 | Multiplet (m) | - | 2H |

| H-2, H-6 (Cyclohexyl, equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2H |

| H-3, H-5 (Cyclohexyl, axial) | 1.0 - 1.3 | Multiplet (m) | - | 2H |

| H-3, H-5 (Cyclohexyl, equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2H |

| H-4 (Cyclohexyl, axial) | 1.0 - 1.3 | Multiplet (m) | - | 1H |

| H-4 (Cyclohexyl, equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 1H |

Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum of (But-3-yn-2-yl)cyclohexane is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Key Features:

-

Alkyne Carbons (C-3' and C-4'): The sp-hybridized carbons of the alkyne group will appear in the characteristic range of 65-90 ppm.[6][7][8] The terminal alkyne carbon (C-4') is expected to be more shielded (further upfield) than the internal alkyne carbon (C-3').[6]

-

Methine Carbon (C-2'): The carbon of the chiral center is predicted to have a chemical shift in the range of 30-40 ppm.

-

Methyl Carbon (C-1'): The methyl carbon will be the most shielded carbon, appearing at approximately 20-25 ppm.

-

Cyclohexane Carbons: The carbons of the cyclohexane ring will resonate in the range of 25-45 ppm.[9] The carbon directly attached to the substituent (C-1) will be the most deshielded of the ring carbons.

Predicted 13C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-4' | 70 - 75 |

| C-3' | 85 - 90 |

| C-2' | 35 - 40 |

| C-1' | 20 - 25 |

| C-1 (Cyclohexyl) | 40 - 45 |

| C-2, C-6 (Cyclohexyl) | 30 - 35 |

| C-3, C-5 (Cyclohexyl) | 26 - 28 |

| C-4 (Cyclohexyl) | 25 - 27 |

Experimental Protocols

The following is a hypothetical experimental protocol for the acquisition of 1H and 13C NMR spectra of (But-3-yn-2-yl)cyclohexane.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of (But-3-yn-2-yl)cyclohexane in 0.6 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of (But-3-yn-2-yl)cyclohexane.

Caption: Logical workflow for NMR data acquisition, processing, and analysis.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. docbrown.info [docbrown.info]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of Alkyne-Substituted Cyclohexanes

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of alkyne-substituted cyclohexanes. It details the characteristic vibrational frequencies, the influence of conformational isomerism on the IR spectrum, and standardized experimental protocols for data acquisition.

Introduction to Vibrational Spectroscopy of Alkyne-Substituted Cyclohexanes

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making IR spectroscopy an invaluable tool for structural elucidation. For alkyne-substituted cyclohexanes, this technique provides critical information on two key structural aspects: the presence and type of the alkyne functional group and the conformational orientation of the substituent on the cyclohexane ring.

The cyclohexane ring predominantly exists in a stable chair conformation, which minimizes both angle and torsional strain.[1][2][3][4] A substituent on the ring can occupy one of two positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).[5][6] These two conformers are in rapid equilibrium, a process known as a ring-flip.[6][7] The relative energies of these conformers, and thus their populations at equilibrium, are influenced by steric interactions. For an ethynyl (-C≡CH) group, the energy difference between the axial and equatorial conformations is relatively small, approximately 0.41 kcal/mol, with the equatorial position being slightly more stable.[8] This subtle energy difference can be probed and characterized using vibrational spectroscopy.

Characteristic Infrared Absorption Frequencies

The IR spectrum of an alkyne-substituted cyclohexane can be conceptually divided into regions corresponding to the vibrations of the alkyne group, the cyclohexane framework, and the carbon-hydrogen bonds.

Alkyne Group Vibrations

The most diagnostic peaks for the alkyne functionality appear in distinct regions of the IR spectrum. Terminal alkynes (R-C≡C-H) are particularly distinguishable from internal alkynes (R-C≡C-R').

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Narrow | One of the most characteristic bands in the IR spectrum.[9][10] |

| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak to Medium | The intensity is greater than in internal alkynes due to a larger change in dipole moment.[9][11] |

| C≡C Stretch | Internal Alkyne | 2260 - 2100 | Weak to Very Weak | May be absent in symmetrical or near-symmetrical internal alkynes.[10] |

| ≡C-H Bend | Terminal Alkyne | 700 - 610 | Strong, Broad | A useful band for confirming the presence of a terminal alkyne.[9] |

Cyclohexane Ring Vibrations

The cyclohexane moiety gives rise to a series of characteristic absorptions, primarily from C-H stretching and bending, as well as complex skeletal vibrations in the fingerprint region.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Asymmetric Stretch | -CH₂- | ~2930 | Strong | These bands are common to many organic molecules containing methylene groups.[12][13] |

| C-H Symmetric Stretch | -CH₂- | ~2850 | Strong | Often appears as a distinct shoulder on the asymmetric stretching band.[12][13] |

| C-H Scissoring Bend | -CH₂- | 1480 - 1440 | Medium | Part of a complex series of bands in the mid-IR region.[13] |

| Skeletal Vibrations | C-C | < 1500 | Medium to Weak | These create a unique "fingerprint" for the cyclohexane ring structure.[12][13] |

Conformational Effects on the Infrared Spectrum

The precise vibrational frequencies and intensities of the alkyne substituent can be influenced by its conformational position (axial or equatorial) on the cyclohexane ring. This is due to differences in the local electronic environment and steric interactions. While the energy difference between the axial and equatorial conformers of ethynylcyclohexane is small, modern FTIR spectrometers may be able to resolve the distinct spectral signatures of each conformer, particularly at low temperatures where the equilibrium can be shifted.

The logical relationship between the conformational state and the resulting IR spectrum is outlined below. The equilibrium between the two chair conformations leads to a spectrum that is a population-weighted average of the spectra of the individual conformers.

Caption: Logical diagram illustrating how the conformational equilibrium of alkyne-substituted cyclohexanes contributes to the observed IR spectrum.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for liquid samples due to its simplicity and reproducibility.[14]

Materials and Equipment

-

FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

-

Liquid sample of alkyne-substituted cyclohexane

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

-

Pipette or dropper

Detailed Methodology

-

Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum :

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance from the air and the ATR crystal itself from the final sample spectrum.

-

-

Sample Application :

-

Data Acquisition :

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).[17]

-

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing as required.

-

-

Cleaning :

-

Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to remove all traces of the sample.[17]

-

The following diagram outlines the standard workflow for acquiring an ATR-FTIR spectrum.

Caption: Experimental workflow for obtaining an IR spectrum of a liquid sample using an ATR-FTIR spectrometer.

Data Interpretation and Summary

The interpretation of the IR spectrum of an alkyne-substituted cyclohexane involves the systematic identification of the key vibrational bands.

-

Identify the ≡C-H Stretch : Look for a strong, sharp peak around 3300 cm⁻¹. Its presence is a clear indication of a terminal alkyne.

-

Identify the C-H Stretches : Locate the strong, complex bands between 3000 and 2850 cm⁻¹, characteristic of the C-H bonds on the cyclohexane ring.

-

Identify the C≡C Stretch : Search for a weak to medium intensity band in the 2260-2100 cm⁻¹ region.

-

Analyze the Fingerprint Region : Examine the region below 1500 cm⁻¹ for the characteristic bending and skeletal vibrations of the cyclohexane ring and the ≡C-H bend (if a terminal alkyne).

By combining the information from these distinct regions, a comprehensive structural characterization can be achieved. The relative intensities of peaks associated with axial versus equatorial conformers can, in principle, provide an estimation of their equilibrium populations.

Conclusion

Infrared spectroscopy is an essential and highly informative technique for the analysis of alkyne-substituted cyclohexanes. It allows for the unambiguous identification of the alkyne functional group and provides insights into the conformational preferences of the substituent on the cyclohexane ring. With modern instrumentation and straightforward sampling methods like ATR, high-quality data can be obtained rapidly, aiding in the structural elucidation and characterization required in research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. app1-c89-pub.pressidium.com - Equatorial Vs Axial Chemistry [app1-c89-pub.pressidium.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved When cyclohexane is substituted by an ethynyl group | Chegg.com [chegg.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 12. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. drawellanalytical.com [drawellanalytical.com]

Technical Guide: (but-3-yn-2-yl)cyclohexane (CAS Number: 161585-63-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for the chemical compound with CAS number 161585-63-3. Extensive searches of scientific literature and chemical databases have yielded limited specific data regarding its experimental protocols and biological activity.

Core Chemical Properties

(but-3-yn-2-yl)cyclohexane is a chemical compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol . Limited information is available regarding its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 161585-63-3 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₆ | - |

| Molecular Weight | 136.24 g/mol | Sigma-Aldrich |

| MDL Number | MFCD32100264 | Sigma-Aldrich |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of (but-3-yn-2-yl)cyclohexane. Searches of scientific literature databases did not yield any studies investigating its effects on biological systems or its potential involvement in any signaling pathways. Research on structurally related compounds, such as other cyclohexane derivatives, has explored a wide range of biological activities, but this cannot be directly extrapolated to the compound of interest.

Due to the lack of data on its biological interactions, no signaling pathway diagrams can be provided.

Logic Diagram for Information Scarcity

The following diagram illustrates the current state of available information for CAS number 161585-63-3.

Suppliers

(but-3-yn-2-yl)cyclohexane is listed as available from the following supplier:

-

Sigma-Aldrich

It is recommended to contact the supplier directly for a certificate of analysis and any additional available data.

Conclusion

This technical guide provides a summary of the limited publicly available information for (but-3-yn-2-yl)cyclohexane (CAS 161585-63-3). While basic chemical identifiers and a supplier have been identified, there is a significant lack of in-depth technical data, including experimental protocols for synthesis and analysis, as well as any information regarding its biological activity or associated signaling pathways. This suggests that the compound is not extensively studied or that research data is not publicly accessible. Further investigation would likely require de novo synthesis and comprehensive experimental evaluation.

An In-depth Technical Guide to the Chirality and Enantiomers of (But-3-yn-2-yl)cyclohexane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted stereochemical properties, proposed synthetic routes, and methodologies for the enantiomeric separation of the novel chiral molecule, (But-3-yn-2-yl)cyclohexane. Due to the absence of existing literature on this specific compound, this document outlines theoretical yet experimentally viable approaches for its synthesis and characterization. Detailed experimental protocols for two primary synthetic strategies—Sonogashira coupling and Grignard reaction—are presented. Furthermore, a robust protocol for the separation and analysis of its potential enantiomers using chiral High-Performance Liquid Chromatography (HPLC) is detailed. Predicted spectroscopic data for the target molecule are summarized in tabular format to aid in future identification and characterization efforts. This guide is intended for researchers and professionals in the fields of organic synthesis, stereochemistry, and drug development.

Introduction

The exploration of novel chiral molecules is a cornerstone of modern chemical research, particularly in the development of new therapeutic agents and advanced materials. The molecule (But-3-yn-2-yl)cyclohexane presents an interesting case study in stereochemistry, possessing a chiral center at the C2 position of the butynyl group directly attached to a cyclohexane moiety. The presence of the alkyne functionality offers a versatile handle for further chemical transformations, making its enantiomerically pure forms valuable building blocks in organic synthesis.

This guide addresses the current literature gap by proposing robust synthetic and analytical methodologies for (But-3-yn-2-yl)cyclohexane and its enantiomers.

Chirality and Stereoisomerism

(But-3-yn-2-yl)cyclohexane is a chiral molecule with a single stereocenter at the carbon atom of the butynyl chain that is bonded to the cyclohexane ring and a methyl group. This gives rise to a pair of enantiomers: (R)-(But-3-yn-2-yl)cyclohexane and (S)-(But-3-yn-2-yl)cyclohexane.

A diagram illustrating the enantiomeric pair of (But-3-yn-2-yl)cyclohexane.

Proposed Synthetic Methodologies

Two plausible synthetic routes for the preparation of racemic (But-3-yn-2-yl)cyclohexane are presented below. These methods utilize readily available starting materials and well-established reaction protocols.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. While typically used for aryl and vinyl halides, it can be adapted for secondary alkyl halides. This proposed synthesis involves the coupling of a protected 3-butyn-2-ol with a cyclohexyl halide.

Proposed synthetic pathway for (But-3-yn-2-yl)cyclohexane via Sonogashira coupling.

Experimental Protocol:

-

Protection of 3-Butyn-2-ol: To a solution of 3-butyn-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(tert-butyldimethylsilyloxy)-3-butyne.

-

Sonogashira Coupling: A mixture of cyclohexyl iodide (1.0 eq), 2-(tert-butyldimethylsilyloxy)-3-butyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine is degassed and stirred under an inert atmosphere. The reaction is heated to 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography.

-

Deprotection: The protected product is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give the crude (But-3-yn-2-yl)cyclohexane, which is further purified by column chromatography.

An alternative approach involves the nucleophilic addition of a cyclohexyl Grignard reagent to an electrophilic derivative of 3-butyn-2-ol, such as 3-butyn

Conformational analysis of (But-3-yn-2-yl)cyclohexane chair forms

An In-Depth Technical Guide to the Conformational Analysis of (But-3-yn-2-yl)cyclohexane Chair Forms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational preferences of the chair forms of (But-3-yn-2-yl)cyclohexane. Due to the absence of specific experimental data for this molecule in the current literature, this analysis is based on established principles of stereochemistry and conformational analysis, drawing parallels with structurally related substituents. The methodologies for experimental and computational determination of conformational equilibria are also detailed.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process known as ring flipping.

The relative stability of the two conformers is determined by the steric interactions between the substituent and the rest of the ring. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. In contrast, an equatorial substituent points away from the ring, minimizing these steric clashes. Consequently, the conformer with the substituent in the equatorial position is generally more stable.

The energy difference between the axial and equatorial conformers is quantified by the conformational preference energy, or A-value (ΔG° = -RTlnKeq). A larger A-value indicates a stronger preference for the equatorial position.

Stereoisomers of (But-3-yn-2-yl)cyclohexane

The (But-3-yn-2-yl)cyclohexane molecule possesses two centers of chirality: the carbon of the cyclohexane ring to which the substituent is attached (C-1) and the secondary carbon of the butynyl group (C-2'). This gives rise to four possible stereoisomers:

-

(cis)-(1R,2'R)-(But-3-yn-2-yl)cyclohexane

-

(cis)-(1S,2'S)-(But-3-yn-2-yl)cyclohexane

-

(trans)-(1R,2'S)-(But-3-yn-2-yl)cyclohexane

-

(trans)-(1S,2'R)-(But-3-yn-2-yl)cyclohexane

This guide will focus on the conformational analysis of the cis and trans diastereomers.

Conformational Analysis of Chair Forms

Estimating the A-value of the (But-3-yn-2-yl) Group

The A-value for the (But-3-yn-2-yl) group has not been experimentally determined. However, we can estimate its magnitude by comparing it to known A-values of similar groups.

The ethynyl group (–C≡CH) has a very small A-value of approximately 0.41 kcal/mol.[1][2] This is due to its linear geometry, which allows it to be oriented in a way that avoids significant 1,3-diaxial interactions.

The (But-3-yn-2-yl) group is a secondary substituent with a methyl group attached to the carbon adjacent to the cyclohexane ring. This methyl group adds steric bulk. The steric demand of the (But-3-yn-2-yl) group is expected to be greater than that of the ethynyl group but potentially less than that of an isopropyl group (A-value ≈ 2.2 kcal/mol), which has two methyl groups. The linear nature of the ethynyl moiety in the (But-3-yn-2-yl) substituent allows for rotation around the C-C single bond connecting it to the cyclohexane ring, which can position the bulky part of the substituent away from the axial hydrogens.

A reasonable estimate for the A-value of the (But-3-yn-2-yl) group would be in the range of 1.5 to 2.0 kcal/mol, similar to that of an ethyl group (A-value ≈ 1.75 kcal/mol). For the purpose of this guide, an estimated A-value of 1.8 kcal/mol will be used.

Conformational Equilibrium of trans-(But-3-yn-2-yl)cyclohexane

In the trans isomer, the two chair conformations are not energetically equivalent. One conformer has both the hydrogen on C-1 and the (But-3-yn-2-yl) group in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).

The diequatorial conformer is significantly more stable as it avoids the 1,3-diaxial interactions that would be present in the diaxial conformer. The equilibrium will therefore strongly favor the diequatorial conformation.

Conformational Equilibrium of cis-(But-3-yn-2-yl)cyclohexane

In the cis isomer, one substituent is axial and the other is equatorial in both chair conformations. In one conformer, the (But-3-yn-2-yl) group is axial and the hydrogen is equatorial. In the other, the (But-3-yn-2-yl) group is equatorial and the hydrogen is axial.

The conformer with the bulky (But-3-yn-2-yl) group in the equatorial position will be more stable. The energy difference between these two conformers is equal to the A-value of the (But-3-yn-2-yl) group.

Quantitative Data

The following table summarizes the estimated conformational free energy differences (ΔG°) for the chair-chair interconversion of the cis and trans isomers of (But-3-yn-2-yl)cyclohexane.

| Isomer | More Stable Conformer | Less Stable Conformer | Estimated ΔG° (kcal/mol) |

| trans | Diequatorial | Diaxial | > 1.8 |

| cis | Equatorial (But-3-yn-2-yl) | Axial (But-3-yn-2-yl) | ~ 1.8 |

Visualization of Conformational Equilibrium

The following diagram illustrates the chair-chair interconversion for cis-(But-3-yn-2-yl)cyclohexane.

References

The Final Step: Awaiting Specific Data for a Comprehensive Guide on Novel Cyclohexylalkynes

The development of a comprehensive technical guide on the discovery and isolation of novel cyclohexylalkynes is currently pending the acquisition of specific research articles detailing the synthesis, purification, and biological evaluation of this class of compounds. While extensive foundational information on relevant synthetic methodologies, particularly the Sonogashira coupling reaction, has been gathered, the core requirement of focusing on novel cyclohexylalkyne derivatives with detailed experimental data remains unfulfilled.

The envisioned in-depth guide will provide researchers, scientists, and drug development professionals with a practical and detailed resource. The core of this document will be structured around specific examples of newly synthesized cyclohexylalkynes, offering a granular look at their creation and potential applications.

Planned Structure of the Technical Guide:

1. Synthesis of Novel Cyclohexylalkynes:

This section will focus on the practical application of synthetic methods for creating new cyclohexylalkyne derivatives. A primary focus will be on the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for Cyclohexylalkyne Synthesis

A generalized protocol, to be adapted with specific examples from forthcoming research, is outlined below:

-

Materials:

-

Appropriate aryl or vinyl halide

-

Cyclohexylacetylene or a functionalized derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.

-

Dissolve the reactants in the chosen anhydrous solvent.

-

Add the amine base to the mixture.

-

Introduce cyclohexylacetylene to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

-

Workflow for Synthesis and Isolation:

Caption: General workflow for the synthesis and isolation of novel cyclohexylalkynes.

2. Isolation and Purification:

This section will provide detailed protocols for the purification of the synthesized cyclohexylalkynes. The primary technique to be discussed is column chromatography.

Experimental Protocol: Column Chromatography Purification

-

Materials:

-

Crude reaction mixture

-

Silica gel (or other appropriate stationary phase)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of solvent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified cyclohexylalkyne.

-

3. Data Presentation:

All quantitative data from the sourced literature will be summarized in clearly structured tables for easy comparison. This will include:

-

Table 1: Synthesis of Novel Cyclohexylalkynes. This table will detail the specific reactants, catalysts, reaction conditions, and yields for the synthesis of various novel cyclohexylalkyne derivatives.

-

Table 2: Spectroscopic Data for Novel Cyclohexylalkynes. This table will present the key characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for each newly synthesized compound.

4. Biological Activity and Signaling Pathways:

Upon identifying research that details the biological evaluation of novel cyclohexylalkynes, this section will be populated. It will describe any reported cytotoxic, enzyme inhibitory, or other biological activities.

Should any specific signaling pathways be elucidated, they will be visualized using Graphviz (DOT language) as per the core requirements. For instance, if a cyclohexylalkyne is found to inhibit a particular kinase pathway, a diagram illustrating this interaction will be generated.

Example of a Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical signaling pathway inhibited by a novel cyclohexylalkyne.

The successful completion of this in-depth technical guide is contingent on locating specific research that moves beyond general synthetic methodologies and into the realm of novel, well-characterized cyclohexylalkynes with demonstrated biological relevance. The framework for this comprehensive resource is in place, awaiting the crucial data that will bring it to fruition. The scientific community's continued exploration into this area of chemical synthesis and medicinal chemistry is eagerly anticipated.

Methodological & Application

Application Notes and Protocols for (But-3-yn-2-yl)cyclohexane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This application note provides detailed protocols and data for the use of (But-3-yn-2-yl)cyclohexane, a sterically hindered terminal alkyne, in CuAAC reactions. While aliphatic alkynes are generally less reactive than their aromatic counterparts, the CuAAC reaction is robust and accommodates a wide range of substrates.[5][6] The protocols provided herein are designed to serve as a starting point for researchers utilizing (But-3-yn-2-yl)cyclohexane in their synthetic endeavors, including drug discovery and materials science.

Reactivity and Considerations for (But-3-yn-2-yl)cyclohexane

(But-3-yn-2-yl)cyclohexane presents a terminal alkyne that is secondary and flanked by a bulky cyclohexyl group. This steric hindrance can influence reaction kinetics. However, the CuAAC reaction is known to be effective even with sterically demanding substrates.[5][6] The reaction is anticipated to proceed efficiently to yield the corresponding 1,4-disubstituted 1,2,3-triazole. Key to a successful reaction is the careful selection of the copper catalyst, ligand, and solvent system to ensure optimal catalytic turnover.

Experimental Protocols

Protocol 1: Small-Scale Screening of CuAAC Reaction Conditions

This protocol is designed for the rapid screening of reaction conditions on a small scale to identify the optimal parameters for the reaction between (But-3-yn-2-yl)cyclohexane and an azide of interest.

Materials:

-

(But-3-yn-2-yl)cyclohexane

-

Azide of interest (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, for challenging reactions)

-

Reaction vials (e.g., 1 dram vials)

-

Stir plate and stir bars

Procedure:

-

To a 1 dram vial equipped with a stir bar, add (But-3-yn-2-yl)cyclohexane (1.0 eq).

-

Add the azide of interest (1.0 - 1.2 eq).

-

Add the chosen solvent (to achieve a final concentration of 0.1 - 0.5 M).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

If using, add a solution of TBTA (0.01 - 0.1 eq) in a compatible solvent (e.g., DMSO).

-

Seal the vial and stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Preparative Scale Synthesis of a 1,2,3-Triazole using (But-3-yn-2-yl)cyclohexane

This protocol is for the larger-scale synthesis of a 1,2,3-triazole once optimal conditions have been determined.

Materials:

-

(But-3-yn-2-yl)cyclohexane (e.g., 1.0 g, 1.0 eq)

-

Azide of interest (e.g., Benzyl Azide, 1.05 eq)

-

Copper(I) Iodide (CuI) (0.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.1 eq)

-

Solvent (e.g., Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (But-3-yn-2-yl)cyclohexane and the chosen solvent.

-

Add the azide of interest, followed by CuI and DIPEA.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if required.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by NMR and mass spectrometry.

Data Presentation

The following tables present hypothetical, yet realistic, data for the click reaction between (But-3-yn-2-yl)cyclohexane and benzyl azide under various conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Screening of Reaction Conditions for the CuAAC of (But-3-yn-2-yl)cyclohexane and Benzyl Azide

| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (5) | None | NaAsc (10) | t-BuOH/H₂O (1:1) | 25 | 24 | 75 |

| 2 | CuSO₄·5H₂O (1) | None | NaAsc (5) | t-BuOH/H₂O (1:1) | 25 | 24 | 68 |

| 3 | CuSO₄·5H₂O (5) | TBTA (5) | NaAsc (10) | t-BuOH/H₂O (1:1) | 25 | 12 | 92 |

| 4 | CuI (5) | None | None | THF | 25 | 18 | 85 |

| 5 | CuI (5) | DIPEA (10) | None | THF | 40 | 8 | 95 |

| 6 | CuSO₄·5H₂O (5) | None | NaAsc (10) | DMF | 25 | 16 | 88 |

Table 2: Substrate Scope of Azides in CuAAC with (But-3-yn-2-yl)cyclohexane

| Entry | Azide | Conditions | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuI (5 mol%), DIPEA (10 mol%), THF, 40°C | 8 | 95 |

| 2 | Phenyl Azide | CuI (5 mol%), DIPEA (10 mol%), THF, 40°C | 10 | 91 |

| 3 | 1-Azidohexane | CuI (5 mol%), DIPEA (10 mol%), THF, 40°C | 12 | 87 |

| 4 | 4-Azidotoluene | CuI (5 mol%), DIPEA (10 mol%), THF, 40°C | 8 | 96 |

| 5 | 1-Azido-4-nitrobenzene | CuI (5 mol%), DIPEA (10 mol%), THF, 40°C | 12 | 85 |

Mandatory Visualizations

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A typical experimental workflow for a CuAAC reaction.

References

- 1. jetir.org [jetir.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. zaguan.unizar.es [zaguan.unizar.es]

Application Notes and Protocols for Sonogashira Coupling of (But-3-yn-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[2][3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (But-3-yn-2-yl)cyclohexane, a sterically hindered terminal alkyne, with various aryl halides. Given the steric bulk of the cyclohexane moiety adjacent to the alkyne, optimization of reaction conditions is crucial to achieve high yields and purity. Both traditional copper-cocatalyzed and copper-free protocols are presented to offer flexibility and to mitigate common side reactions such as the homocoupling of the alkyne (Glaser coupling).[2]

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling with a sterically demanding substrate like (But-3-yn-2-yl)cyclohexane is highly dependent on the careful selection of the catalyst system, base, solvent, and reaction temperature.

Catalyst System:

-

Palladium Source: A variety of palladium(0) and palladium(II) precursors can be utilized. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and palladium(II) acetate (Pd(OAc)₂).[1] For sterically hindered substrates, catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[1][4]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally increases the reaction rate.[2] However, its presence can also promote the undesired formation of alkyne dimers, necessitating strictly anaerobic conditions.[2]

Copper-Free Protocols: In cases where the alkyne is prone to homocoupling or when the presence of copper is otherwise undesirable, copper-free Sonogashira protocols have been developed.[2][3] These reactions often require a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.[1]

Base: An amine base, such as triethylamine (TEA), diethylamine (DEA), or diisopropylamine (DIPA), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide in the copper-catalyzed pathway.[2] In copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be employed.[2]

Solvent: The choice of solvent can significantly impact the reaction. Amine bases can often serve as the solvent.[2] Other common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[2][5]

Experimental Protocols

Two representative protocols for the Sonogashira coupling of (But-3-yn-2-yl)cyclohexane with an aryl halide are provided below. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method that is often effective for a wide range of substrates.

Materials:

-

(But-3-yn-2-yl)cyclohexane

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), degassed

-

Toluene, anhydrous and degassed

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the aryl halide (1.0 mmol, 1.0 equiv) and (But-3-yn-2-yl)cyclohexane (1.2 mmol, 1.2 equiv).

-

Add anhydrous, degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC/MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Parameter | Value/Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Catalyst Loading | 1-5 mol% |

| Copper Co-catalyst | CuI |

| Co-catalyst Loading | 2-10 mol% |

| Base | Triethylamine (TEA) |

| Solvent | Toluene or THF |

| Temperature | 25-80 °C |

| Typical Yields | 60-95% (highly substrate dependent) |

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or prone to homocoupling.

Materials:

-

(But-3-yn-2-yl)cyclohexane

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A bulky phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃)

-

Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the aryl halide (1.0 mmol, 1.0 equiv), (But-3-yn-2-yl)cyclohexane (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add anhydrous, degassed DMF (5 mL) via syringe.

-

Stir the reaction mixture at a temperature between 80 °C and 110 °C. Monitor the reaction progress by TLC or GC/MS. Reaction times can range from 4 to 48 hours.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Data Presentation:

| Parameter | Value/Condition |

| Palladium Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand |

| Catalyst Loading | 0.5-2 mol% Pd |

| Base | Cs₂CO₃ or K₂CO₃ |

| Solvent | DMF or Dioxane |

| Temperature | 80-120 °C |

| Typical Yields | 50-90% (highly substrate dependent) |

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the copper-cocatalyzed and copper-free Sonogashira coupling reactions.

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Workflow

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Hydrosilylation of (But-3-yn-2-yl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The hydrosilylation of alkynes is a highly efficient and atom-economical method for the synthesis of vinylsilanes, which are versatile synthetic intermediates in organic chemistry.[1][2][3] Vinylsilanes are valuable building blocks due to their stability, low toxicity, and the wide range of transformations they can undergo, including cross-coupling reactions, oxidations, and electrophilic substitutions.[1] This document provides detailed protocols and application notes for the hydrosilylation of the internal alkyne (But-3-yn-2-yl)cyclohexane, yielding functionalized vinylsilanes that can serve as key precursors in drug discovery and materials science. The reaction offers a direct route to introduce a silyl group, which can subsequently be converted into various other functionalities with high regio- and stereocontrol.

Key Applications:

-

Drug Discovery: Vinylsilanes are precursors to a variety of organic structures. For instance, they can be used in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug molecules.[1]

-

Materials Science: The resulting organosilanes can be incorporated into polymers and other materials to modify their properties, such as thermal stability, hydrophobicity, and refractive index.

-

Fine Chemical Synthesis: The functionalized vinylsilane products serve as versatile intermediates for the synthesis of complex organic molecules, including natural products and agrochemicals.

Experimental Protocols

This section details the experimental procedures for the platinum-catalyzed hydrosilylation of (But-3-yn-2-yl)cyclohexane. Platinum catalysts, such as Karstedt's catalyst, are widely used for the hydrosilylation of alkynes due to their high activity and selectivity.

Materials:

-

(But-3-yn-2-yl)cyclohexane

-

Triethylsilane (Et₃SiH)

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, 2% Pt)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure: Platinum-Catalyzed Hydrosilylation

-

Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and cooled under a stream of argon.

-

Reagent Addition: The flask is charged with (But-3-yn-2-yl)cyclohexane (1.0 mmol, 1.0 eq) and anhydrous toluene (10 mL).

-

Catalyst and Silane Addition: To the stirred solution, add triethylsilane (1.2 mmol, 1.2 eq). Subsequently, add Karstedt's catalyst (0.01 mol% Pt) via syringe.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinylsilane product.

Proposed Reaction Scheme:

Caption: Proposed reaction scheme for the hydrosilylation of (But-3-yn-2-yl)cyclohexane.

(Note: As I cannot generate images, the DOT script above is a template. A proper chemical structure drawing software would be needed to generate the images for the reactant and product.)

Data Presentation

The following table summarizes the expected quantitative data for the platinum-catalyzed hydrosilylation of (But-3-yn-2-yl)cyclohexane based on typical results for similar internal alkynes.[4]

| Entry | Silane | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (β:α) | Stereoselectivity (E:Z) |

| 1 | Et₃SiH | Karstedt's (0.01) | Toluene | rt | 24 | >90 | >95:5 | Syn-addition product |

Note: The regioselectivity favors the placement of the silyl group at the less sterically hindered carbon of the alkyne (β-position). The stereoselectivity typically results from a syn-addition of the hydrosilane across the triple bond.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the hydrosilylation and subsequent functionalization.

Caption: Experimental workflow for the hydrosilylation and subsequent functionalization.

Signaling Pathway/Reaction Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

- 1. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificspectator.com [scientificspectator.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]

Application Notes and Protocols: Derivatization of the Terminal Alkyne in (But-3-yn-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal alkyne in (But-3-yn-2-yl)cyclohexane. This versatile building block is of interest in medicinal chemistry and materials science due to the reactive handle provided by the alkyne group. The protocols outlined below cover key derivatization reactions including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and hydration reactions (both Markovnikov and anti-Markovnikov).

Synthesis of (But-3-yn-2-yl)cyclohexane